N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide: is a complex organic compound featuring a thiophene ring, an oxane ring, and a trifluoromethoxy benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: Thiophene rings can be synthesized through various methods, including the Paal-Knorr synthesis and Gewald reaction.
Oxane Ring Formation: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Trifluoromethoxy Benzene Sulfonamide Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzene ring.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene and benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiophene rings.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems for organic synthesis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine:
Drug Development:
Industry:
Electronics: The compound’s electronic properties may be exploited in the development of organic semiconductors and other electronic devices.
Mechanism of Action
The mechanism of action of N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity by binding to the active site. The thiophene and oxane rings may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxylic acid share the thiophene ring structure.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole contain the sulfonamide group.
Uniqueness: N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the combination of its structural elements, which confer specific electronic and steric properties
Properties
IUPAC Name |
N-(4-thiophen-2-yloxan-4-yl)-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4S2/c17-16(18,19)24-12-3-5-13(6-4-12)26(21,22)20-15(7-9-23-10-8-15)14-2-1-11-25-14/h1-6,11,20H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMRAMHLNQOPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.